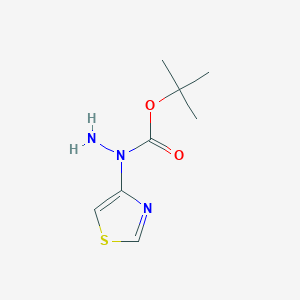
Tert-butyl N-amino-N-thiazol-4-YL-carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-amino-N-thiazol-4-YL-carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an amino group, and a thiazol-4-YL-carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-amino-N-thiazol-4-YL-carbamate typically involves the reaction of tert-butyl isocyanate with 2-aminothiazole. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamate group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may involve continuous flow reactors or batch reactors, depending on the production requirements.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl N-amino-N-thiazol-4-YL-carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Tert-butyl N-amino-N-thiazol-4-YL-carbamate has several scientific research applications:
Chemistry: It can be used as a protecting group for amines in peptide synthesis.
Biology: The compound may serve as a building block for the synthesis of biologically active molecules.
Medicine: (triphenylmethyl)amino ....
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which tert-butyl N-amino-N-thiazol-4-YL-carbamate exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact mechanism depends on the context in which the compound is used.
Comparación Con Compuestos Similares
Tert-butyl isocyanate: Similar in structure but lacks the amino and thiazol-4-YL groups.
2-aminothiazole: A simpler compound without the tert-butyl and carbamate groups.
Ceftolozane: A related compound used in antibiotic synthesis[_{{{CITATION{{{_3{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)amino ....
Propiedades
Fórmula molecular |
C8H13N3O2S |
|---|---|
Peso molecular |
215.28 g/mol |
Nombre IUPAC |
tert-butyl N-amino-N-(1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C8H13N3O2S/c1-8(2,3)13-7(12)11(9)6-4-14-5-10-6/h4-5H,9H2,1-3H3 |
Clave InChI |
ROVCUTYRCMCHJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1=CSC=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















